![molecular formula C13H13ClN2O3S B3039020 4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide CAS No. 950642-45-2](/img/structure/B3039020.png)
4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide
Overview
Description
“4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide” is a biochemical used for proteomics research . It has a molecular formula of C13H13ClN2O3S and a molecular weight of 312.77 .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, such as “this compound”, involves intramolecular cyclization rearrangement reactions . This process is part of the broader field of research into new benzenesulfonamide derivatives as potential anticancer and antimicrobial agents .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H13ClN2O3S . The molecule has an average mass of 312.772 Da and a monoisotopic mass of 312.033539 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of its synthesis process. The compound is prepared via intramolecular cyclization rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular formula, C13H13ClN2O3S, and its molecular weight, 312.77 .Scientific Research Applications
Antifungal Applications
4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide and its derivatives have been explored for their antifungal properties. A study highlighted the synthesis of novel compounds including this compound derivatives, showing potent antifungal activity against Aspergillus niger & Aspergillus flavus, revealing significant structure-activity relationship (SAR) trends (Gupta & Halve, 2015).
Mechanism of Action
The mechanism of action of benzenesulfonamide derivatives, such as “4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide”, is related to their inhibitory effect on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .
Future Directions
The future directions of research into “4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide” and similar compounds could involve further exploration of their potential as anticancer and antimicrobial agents . Additionally, their effects on acetylcholinesterase could be investigated, given the importance of this enzyme in the treatment of Alzheimer’s disease .
properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)methylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c14-10-1-6-13(17)9(7-10)8-16-11-2-4-12(5-3-11)20(15,18)19/h1-7,16-17H,8H2,(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQKYCSNBORKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B3038937.png)
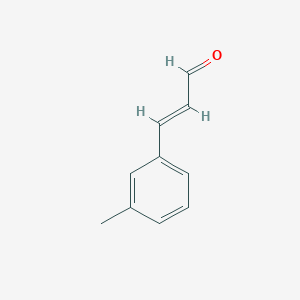
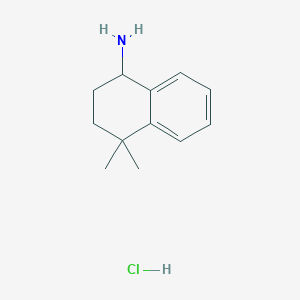
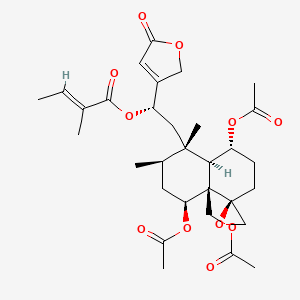


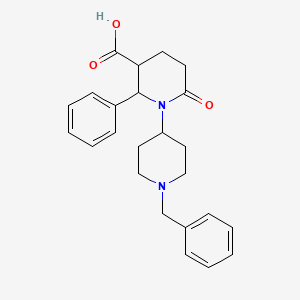
![2-[(2-Chloro-3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B3038950.png)
![[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B3038952.png)
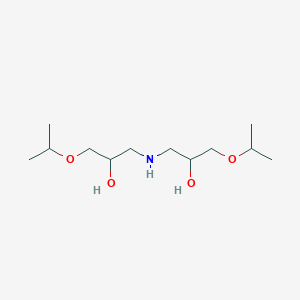
![3-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B3038956.png)
![4-[(2-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B3038958.png)

![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3038960.png)